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molecular formula C8H6ClNS B1580696 2-(Chloromethyl)-1,3-benzothiazole CAS No. 37859-43-1

2-(Chloromethyl)-1,3-benzothiazole

Cat. No. B1580696
M. Wt: 183.66 g/mol
InChI Key: SERUZNHRWBXDOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07491733B2

Procedure details

Chloroacetyl chloride (81.6 ml) is added dropwise to a solution composed of 2-aminothiophenol (112 ml, 1.04 mol), dichloromethane (1.2 l) and three drops of dimethylformamide, while the temperature is kept below 40° C. After stirring for 18 hours, the precipitate formed is filtered off by suction and then dissolved in a minimum amount of water. This aqueous phase is extracted with pentane and the extracts are concentrated under vacuum at room temperature, giving 120 g (65%) of a flaky solid.
Quantity
81.6 mL
Type
reactant
Reaction Step One
Quantity
112 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
1.2 L
Type
solvent
Reaction Step Four
Yield
65%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=O.[NH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[SH:13]>CN(C)C=O.ClCCl>[Cl:1][CH2:2][C:3]1[S:13][C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[N:6]=1

Inputs

Step One
Name
Quantity
81.6 mL
Type
reactant
Smiles
ClCC(=O)Cl
Step Two
Name
Quantity
112 mL
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Step Four
Name
Quantity
1.2 L
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept below 40° C
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off by suction
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in a minimum amount of water
EXTRACTION
Type
EXTRACTION
Details
This aqueous phase is extracted with pentane
CONCENTRATION
Type
CONCENTRATION
Details
the extracts are concentrated under vacuum at room temperature

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClCC=1SC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 120 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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